4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a pyrazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with suitable electrophiles.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction involving appropriate precursors.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol or thioether reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
- 4-Ethyl-3-[(4-chlorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
Uniqueness
4-Ethyl-3-[(4-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N5S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H17N5S/c1-3-21-15(14-10-17-8-9-18-14)19-20-16(21)22-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
HZEMEMICLLNKJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=NC=CN=C3 |
Origin of Product |
United States |
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